2-(benzyloxy)-3-(tert-butyl)benzaldehyde
Description
2-(Benzyloxy)-3-(tert-butyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzyloxy group at the 2-position and a bulky tert-butyl group at the 3-position of the aromatic ring. Its molecular structure combines electron-donating (tert-butyl) and moderately electron-withdrawing (benzyloxy) substituents, which influence its electronic, steric, and reactivity profiles. For example, benzyloxy-substituted aldehydes are often prepared via alkylation of phenolic precursors under basic conditions, followed by oxidation to the aldehyde functionality .
Such structural features are critical in pharmaceutical and agrochemical applications, where solubility and bioavailability are key considerations.
Properties
IUPAC Name |
3-tert-butyl-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-11-7-10-15(12-19)17(16)20-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGJNPUTDMSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-3-(tert-butyl)benzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable base, such as sodium hydride, followed by the addition of a benzyl halide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: 2-(Benzyloxy)-3-tert-butylbenzoic acid.
Reduction: 2-(Benzyloxy)-3-tert-butylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(benzyloxy)-3-(tert-butyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-3-(tert-butyl)benzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Electron Effects: The tert-butyl group in the target compound donates electrons via inductive effects, contrasting with the electron-withdrawing chloro (Cl) and trifluoromethyl (CF₃) groups in compounds like 38r and 38t. This difference impacts reactivity in subsequent reactions (e.g., hydrazone formation) .
Lipophilicity follows the order: tert-butyl > CF₃ > Cl, affecting solubility in aqueous media.
The tert-butyl group may enhance membrane permeability but could reduce binding affinity to target enzymes compared to halogenated derivatives .
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